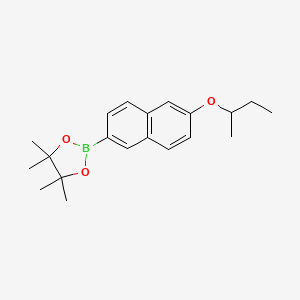![molecular formula C6H5NOS B14026837 5,6-Dihydrocyclopenta[d]thiazol-4-one](/img/structure/B14026837.png)
5,6-Dihydrocyclopenta[d]thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydrocyclopenta[d]thiazol-4-one: is a heterocyclic compound that features a thiazole ring fused with a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrocyclopenta[d]thiazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with cyclopentanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydrocyclopenta[d]thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5,6-Dihydrocyclopenta[d]thiazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its ability to inhibit certain enzymes.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydrocyclopenta[d]thiazol-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5,6-Dihydro-4H-Cyclopentathiazole HCl
- Thiazole derivatives : Such as sulfathiazole, ritonavir, abafungin, and tiazofurin.
Comparison
5,6-Dihydrocyclopenta[d]thiazol-4-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties compared to other thiazole derivatives. This uniqueness makes it a valuable scaffold in drug design and materials science .
Propiedades
Fórmula molecular |
C6H5NOS |
|---|---|
Peso molecular |
139.18 g/mol |
Nombre IUPAC |
5,6-dihydrocyclopenta[d][1,3]thiazol-4-one |
InChI |
InChI=1S/C6H5NOS/c8-4-1-2-5-6(4)7-3-9-5/h3H,1-2H2 |
Clave InChI |
CFCKYEUUUIBHOR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C1SC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


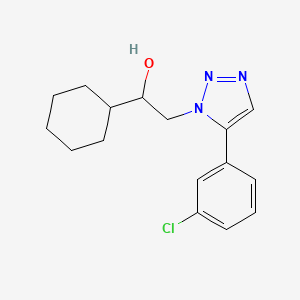


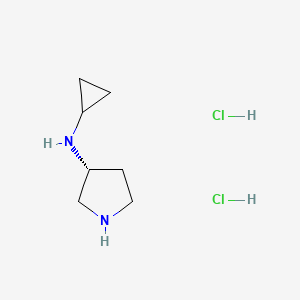


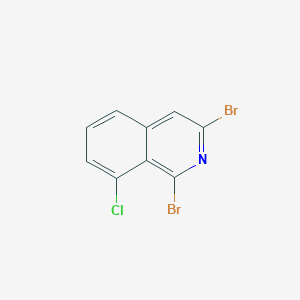

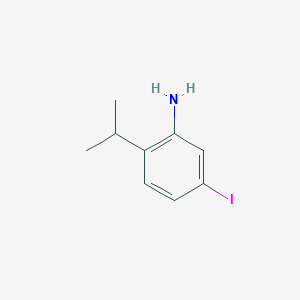

![Sodium;3-(2-hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-[[2,4,6-triiodo-3-(methylcarbamoyl)-5-(2-oxopropylamino)benzoyl]amino]acetyl]amino]benzoate](/img/structure/B14026827.png)
